

Application Notes and Protocols for Lsd1-IN-19 in Animal Models

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Compound of Interest

Compound Name: Lsd1-IN-19

Cat. No.: B12409195

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Extensive literature searches did not yield publicly available in vivo dosage and administration data specifically for **Lsd1-IN-19**. The following application notes and protocols are therefore based on data from other well-characterized lysine-specific demethylase 1 (LSD1) inhibitors. These protocols should be considered as a starting point for study design, and the optimal dosage, vehicle, and administration route for **Lsd1-IN-19** must be determined empirically through dose-finding and toxicology studies.

Introduction

Lsd1-IN-19 is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a crucial role in epigenetic regulation through the demethylation of histone and non-histone proteins.[1] LSD1 is overexpressed in various cancers, making it an attractive therapeutic target.[2][3][4] Inhibition of LSD1 has been shown to suppress tumor growth, induce differentiation, and enhance anti-tumor immunity in various preclinical models.[2][4] These notes provide a summary of dosages and administration protocols for several LSD1 inhibitors in animal models to guide the preclinical evaluation of **Lsd1-IN-19**.

Quantitative Data Summary

The following tables summarize the in vivo administration of various LSD1 inhibitors in mouse models, providing a reference for designing studies with **Lsd1-IN-19**.

Table 1: In Vivo Administration of LSD1 Inhibitors in Cancer Models

Inhibitor	Animal Model	Cancer Type	Dosage	Route of Administration	Treatment Schedule	Reference
GSK2879552	Mouse Xenograft	Small Cell Lung Cancer (SCLC)	1.5 mg/kg	Oral (p.o.)	Well-tolerated with daily administration	[5]
ORY-1001 & Anti-PD1	Mouse Model	Melanoma	Not Specified	Not Specified	22 days	[2]
Phenelzine	4T1 Mouse Model	Triple-Negative Breast Cancer	40 mg/kg	Not Specified	Not Specified	[6]
PG-11144	Nude Mouse Xenograft	Colorectal Cancer (HCT-116)	10 mg/kg	Not Specified	Twice a week	[7]
MC3288/MC3382	Mouse APL Model	Acute Promyelocytic Leukemia	11.25 - 22.50 mg/kg	Oral (p.o.)	Not Specified	[4]

Table 2: In Vivo Administration of LSD1 Inhibitors in Other Disease Models

Inhibitor	Animal Model	Disease Model	Dosage	Route of Administration	Treatment Schedule	Reference
GSK-LSD1	Shank3+/ ΔC Mice	Autism Spectrum Disorder	5 mg/kg	Intraperitoneal (i.p.)	Once daily for 3 days	[1]

Experimental Protocols

The following are generalized protocols for in vivo studies with LSD1 inhibitors, which can be adapted for **Lsd1-IN-19** after initial dose-finding experiments.

Protocol 1: Evaluation of Lsd1-IN-19 in a Subcutaneous Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of **Lsd1-IN-19** in a subcutaneous cancer xenograft model.

Materials:

- **Lsd1-IN-19**
- Vehicle (e.g., 0.5% methylcellulose in sterile water, or as determined by solubility studies)
- Cancer cell line (e.g., NCI-H1417 for SCLC, THP-1 for AML)
- Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
- Calipers
- Standard animal housing and care facilities

Procedure:

- Cell Culture and Implantation:
 - Culture cancer cells under standard conditions.

- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject 1×10^6 to 1×10^7 cells into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Drug Preparation and Administration:
 - Prepare a stock solution of **Lsd1-IN-19**. On the day of treatment, dilute the stock solution to the desired final concentration with the chosen vehicle.
 - Administer **Lsd1-IN-19** or vehicle to the respective groups via the determined route (e.g., oral gavage or intraperitoneal injection). The volume should be based on the mouse's body weight (e.g., 10 mL/kg).
- Monitoring and Endpoint:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the animals for any signs of toxicity.
 - The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant morbidity.
- Tissue Collection and Analysis:
 - At the endpoint, euthanize the mice and excise the tumors.
 - Tumor weight can be recorded.
 - Tumor tissue can be processed for pharmacodynamic marker analysis (e.g., Western blot for H3K4me2 levels), histology, or other downstream analyses.

Protocol 2: Pharmacokinetic Study of **Lsd1-IN-19** in Mice

Objective: To determine the pharmacokinetic profile of **Lsd1-IN-19** in mice.

Materials:

- **Lsd1-IN-19**
- Vehicle
- Healthy mice (e.g., C57BL/6)
- Blood collection supplies (e.g., EDTA tubes)
- LC-MS/MS or other appropriate analytical instrumentation

Procedure:

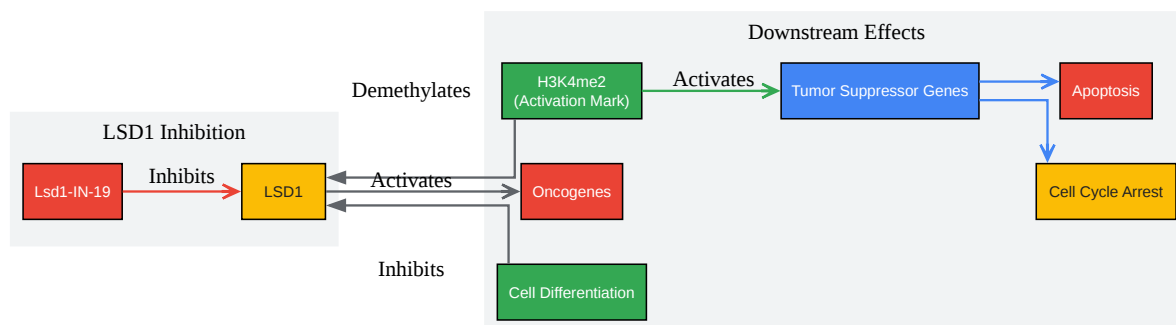
- Dosing:
 - Administer a single dose of **Lsd1-IN-19** to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
- Blood Sampling:
 - Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
 - Process the blood to obtain plasma and store at -80°C until analysis.
- Sample Analysis:
 - Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of **Lsd1-IN-19** in plasma samples.
- Data Analysis:
 - Use pharmacokinetic software to calculate key parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and

half-life ($t_{1/2}$).

Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathways

LSD1 regulates gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively.[8] It also demethylates non-histone proteins like p53 and DNMT1.[9] LSD1 has been shown to be involved in several cancer-related signaling pathways, including the PI3K/Akt/mTOR and NOTCH pathways.[9][10]

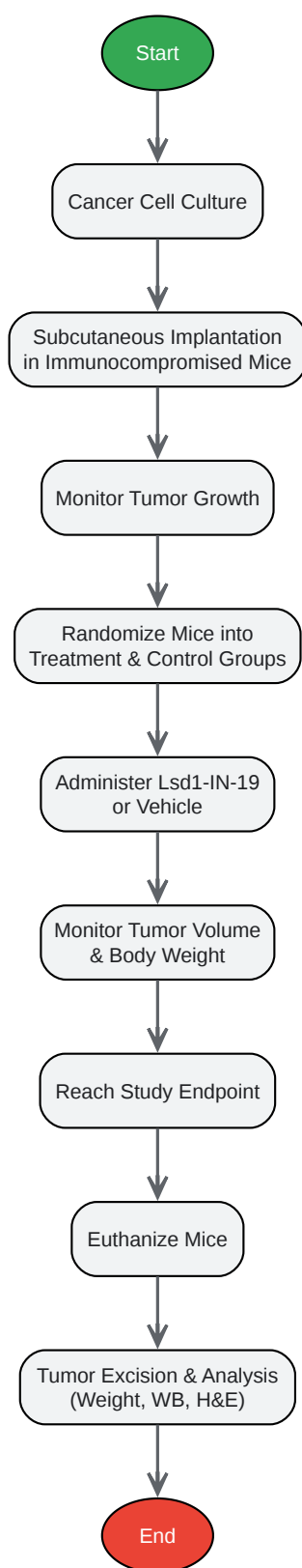


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Caption: Simplified signaling pathway of LSD1 inhibition.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of an LSD1 inhibitor.



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Caption: Experimental workflow for a xenograft study.

Conclusion

While specific in vivo data for **Lsd1-IN-19** is not yet available in the public domain, the information gathered from other LSD1 inhibitors provides a strong foundation for designing preclinical studies. Researchers should begin with dose-finding and tolerability studies to establish a safe and effective dose range for **Lsd1-IN-19** before proceeding with efficacy studies in relevant animal models of disease. The protocols and data presented here serve as a valuable resource for initiating such investigations.

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